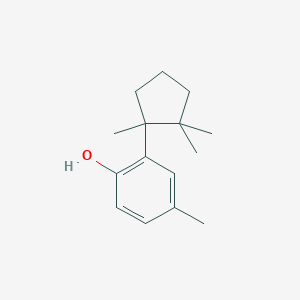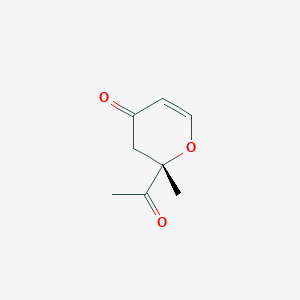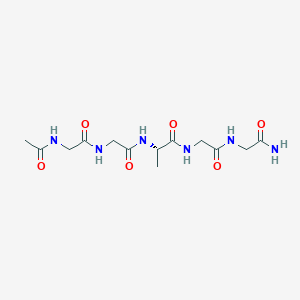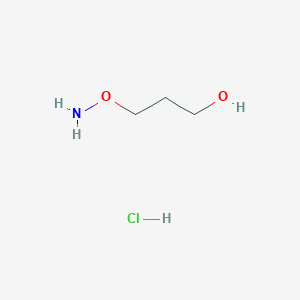![molecular formula C18H20N2O2S2 B12567851 N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide CAS No. 191980-39-9](/img/structure/B12567851.png)
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is an organic compound with a unique structure characterized by the presence of phenylsulfanyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide typically involves the reaction of ethanediamide with phenylsulfanyl ethyl derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethanediamide, followed by the addition of phenylsulfanyl ethyl halides to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Similar backbone structure but with hydroxyethyl groups instead of phenylsulfanyl groups.
N,N’-Bis(2-ethylphenyl)ethanediamide: Contains ethylphenyl groups instead of phenylsulfanyl groups.
Uniqueness: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and provide unique reactivity in chemical transformations .
Properties
CAS No. |
191980-39-9 |
|---|---|
Molecular Formula |
C18H20N2O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N,N'-bis(2-phenylsulfanylethyl)oxamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(19-11-13-23-15-7-3-1-4-8-15)18(22)20-12-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI Key |
BHMJZIAQNMIVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C(=O)NCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)

![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)


